1,2-Thiazole vs. 1,3-Thiazole: Ring Regioisomerism
The 1,2-thiazole (isothiazole) core of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole is distinct from the more common 1,3-thiazole (thiazole) regioisomer in the adjacency of the sulfur and nitrogen atoms within the five-membered ring. This arrangement alters electronic distribution, aromaticity, and the spatial orientation of substituents [1]. In contrast to 1,3-thiazole derivatives, 1,2-thiazoles exhibit a different pattern of hydrogen-bonding capacity and metabolic susceptibility due to the S-N bond proximity, which can be exploited for target selectivity in drug and agrochemical discovery [1].
1,3-thiazole: S-N separated by C
| Evidence Dimension | Ring regioisomerism (1,2-thiazole vs. 1,3-thiazole) |
|---|---|
| Target Compound Data | 1,2-thiazole core; S and N atoms adjacent |
| Comparator Or Baseline | 1,3-thiazole core; S and N atoms separated by one carbon |
| Quantified Difference | Different electronic distribution and ring aromaticity; altered hydrogen-bonding capacity and metabolic profile |
| Conditions | Class-level structural analysis |
Why This Matters
The 1,2-thiazole core offers a distinct pharmacophore geometry and electronic profile compared to 1,3-thiazoles, enabling access to different patent space and target selectivity profiles in lead optimization programs.
- [1] Maienfisch, P.; Edmunds, A.J.F. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Advances in Heterocyclic Chemistry 2017, 121, 35-85. View Source
